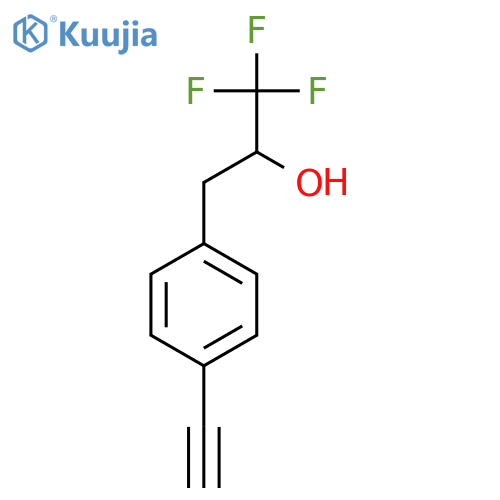

Cas no 2229609-15-6 (3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-ol)

3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-ol 化学的及び物理的性質

名前と識別子

-

- 3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-ol

- EN300-1952262

- 2229609-15-6

-

- インチ: 1S/C11H9F3O/c1-2-8-3-5-9(6-4-8)7-10(15)11(12,13)14/h1,3-6,10,15H,7H2

- InChIKey: ZTFDIYHGJDSOMY-UHFFFAOYSA-N

- SMILES: FC(C(CC1C=CC(C#C)=CC=1)O)(F)F

計算された属性

- 精确分子量: 214.06054939g/mol

- 同位素质量: 214.06054939g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 15

- 回転可能化学結合数: 3

- 複雑さ: 242

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.9

- トポロジー分子極性表面積: 20.2Ų

3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-ol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1952262-0.05g |

3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-ol |

2229609-15-6 | 0.05g |

$480.0 | 2023-09-17 | ||

| Enamine | EN300-1952262-1.0g |

3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-ol |

2229609-15-6 | 1g |

$986.0 | 2023-05-23 | ||

| Enamine | EN300-1952262-10.0g |

3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-ol |

2229609-15-6 | 10g |

$4236.0 | 2023-05-23 | ||

| Enamine | EN300-1952262-1g |

3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-ol |

2229609-15-6 | 1g |

$571.0 | 2023-09-17 | ||

| Enamine | EN300-1952262-0.5g |

3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-ol |

2229609-15-6 | 0.5g |

$548.0 | 2023-09-17 | ||

| Enamine | EN300-1952262-10g |

3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-ol |

2229609-15-6 | 10g |

$2454.0 | 2023-09-17 | ||

| Enamine | EN300-1952262-5g |

3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-ol |

2229609-15-6 | 5g |

$1654.0 | 2023-09-17 | ||

| Enamine | EN300-1952262-2.5g |

3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-ol |

2229609-15-6 | 2.5g |

$1118.0 | 2023-09-17 | ||

| Enamine | EN300-1952262-5.0g |

3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-ol |

2229609-15-6 | 5g |

$2858.0 | 2023-05-23 | ||

| Enamine | EN300-1952262-0.1g |

3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-ol |

2229609-15-6 | 0.1g |

$502.0 | 2023-09-17 |

3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-ol 関連文献

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964

-

10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-olに関する追加情報

3-(4-Ethynylphenyl)-1,1,1-Trifluoropropan-2-Ol: A Comprehensive Overview

3-(4-Ethynylphenyl)-1,1,1-trifluoropropan-2-ol, also known by its CAS registry number CAS No. 2229609-15-6, is a versatile organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which combines a trifluoromethyl group with an ethynylphenyl moiety. The presence of the trifluoromethyl group imparts distinctive electronic and steric properties to the molecule, making it a valuable building block in organic synthesis.

The synthesis of 3-(4-Ethynylphenyl)-1,1,1-trifluoropropan-2-ol involves a series of well-established organic reactions. One common approach is the nucleophilic substitution reaction, where the hydroxide ion acts as a nucleophile to displace a suitable leaving group from the trifluoropropionaldehyde derivative. This method ensures high yields and excellent purity of the final product. The compound's stability and reactivity make it suitable for further functionalization in various chemical transformations.

In recent years, 3-(4-Ethynylphenyl)-1,1,1-trifluoropropan-2-ol has gained attention in the field of medicinal chemistry due to its potential as a lead compound for drug development. Researchers have explored its ability to modulate key biological targets, such as enzymes and receptors, which are implicated in various diseases. For instance, studies have shown that derivatives of this compound exhibit promising activity against cancer cells by inhibiting specific oncogenic pathways.

The compound's ethynyl group also plays a crucial role in its reactivity. Terminal alkynes are known for their ability to undergo cyclization reactions under appropriate conditions. This property has been exploited in the construction of complex molecular frameworks, including polycyclic compounds and macrocycles. The trifluoromethyl group further enhances the molecule's versatility by providing additional sites for functionalization and enabling selective reactivity in certain reaction conditions.

From an environmental standpoint, 3-(4-Ethynylphenyl)-1,1,1-trifluoropropan-2-ol has been studied for its biodegradation potential and ecological impact. Recent research indicates that under aerobic conditions, the compound undergoes rapid mineralization, reducing its persistence in aquatic environments. This finding is particularly relevant for industries involved in chemical manufacturing and waste management.

In conclusion, 3-(4-Ethynylphenyl)-1,1,1-trifluoropropan-2-ol stands out as a multifaceted compound with applications spanning organic synthesis, medicinal chemistry, and environmental science. Its unique structure and reactivity continue to inspire innovative research directions and practical applications across diverse disciplines.

2229609-15-6 (3-(4-ethynylphenyl)-1,1,1-trifluoropropan-2-ol) Related Products

- 24885-45-8(Phenol, 2-iodo-6-methyl-)

- 2171738-33-1(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pentanoic acid)

- 1361544-42-4(3-Amino-2-(2,3,5-trichlorophenyl)pyridine-6-acetic acid)

- 1261560-09-1(2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile)

- 500912-12-9(2-Fluoro-6-methoxybenzoyl chloride)

- 1393545-26-0(4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile)

- 1341899-72-6(1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole)

- 1531794-42-9((4-fluoro-2-methoxyphenyl)methyl(methyl)amine)

- 6833-13-2(2-Chloro-N-phenylbenzamide)

- 1525881-10-0(2-oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid)